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molecular formula C9H8O2 B7860369 4-Prop-2-ynyloxy-phenol

4-Prop-2-ynyloxy-phenol

Cat. No. B7860369
M. Wt: 148.16 g/mol
InChI Key: INSNDGAXTKABBR-UHFFFAOYSA-N
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Patent
US04537903

Procedure details

Hydroquinone (49.6 g; 450 mM) was dissolved in 700 ml of anhydrous acetone in a two liter, 3-necked, round bottom flask equipped with reflux condensor, air stirrer and nitrogen bubbler. Potassium carbonate (65.6 g; 460 mM) was ground finely and then added to the reaction followed by propargylbromide (53.6 g; 450 mM). The reaction was heated at reflux for three days, cooled to room temperature, filtered and the solvent removed. The residue was taken up in ether and extracted three times with 2.5 N aqueous sodium hydroxide. The basic layers were acidified with concentrated hydrochloric acid while adding ice and extracted twice with ether. The combined ethereal layers were dried over magnesium sulfate, charcoal was added, and the mixture was filtered through celite. The solvent was removed in vacuo and the remaining dark brown sludge was purified by chromatography in two portions on a Waters Prep 500 equipped with two silica gel cartridges and eluted with 20% ethyl acetate in hexane after injecting in ether solution. This produced 21.4 g (64% of theory) of the desired p-propargyloxyphenol.
Quantity
49.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
65.6 g
Type
reactant
Reaction Step Two
Quantity
53.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[OH:2].C(=O)([O-])[O-].[K+].[K+].[CH2:15](Br)[C:16]#[CH:17]>CC(C)=O>[CH2:17]([O:2][C:1]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][CH:3]=1)[C:16]#[CH:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
49.6 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
700 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
65.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
53.6 g
Type
reactant
Smiles
C(C#C)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
3-necked, round bottom flask equipped
TEMPERATURE
Type
TEMPERATURE
Details
with reflux condensor, air stirrer and nitrogen bubbler
ADDITION
Type
ADDITION
Details
added to the reaction
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for three days
Duration
3 d
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 2.5 N aqueous sodium hydroxide
ADDITION
Type
ADDITION
Details
while adding ice
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethereal layers were dried over magnesium sulfate, charcoal
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the remaining dark brown sludge was purified by chromatography in two portions on a Waters Prep 500
CUSTOM
Type
CUSTOM
Details
equipped with two silica gel cartridges
WASH
Type
WASH
Details
eluted with 20% ethyl acetate in hexane

Outcomes

Product
Name
Type
Smiles
C(C#C)OC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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